Einecs 240-143-8
Description
EINECS 240-143-8 corresponds to the compound N-acetyl-L-glutamic acid, compound with L-ornithine (1:1) (CAS: 16011-05-5), a molecular complex formed by the equimolar combination of N-acetyl-L-glutamic acid and L-ornithine. This compound is characterized by its molecular formula C₁₂H₂₃N₃O₇ and a molecular weight of 321.33 g/mol . Structurally, it integrates two biologically significant amino acid derivatives:
- N-acetyl-L-glutamic acid: A modified glutamic acid with an acetyl group, involved in urea cycle regulation.
- L-ornithine: A non-proteinogenic amino acid critical in urea synthesis and detoxification pathways.
The complex is likely utilized in pharmaceutical or nutraceutical applications, leveraging synergistic effects to enhance metabolic functions, such as ammonia detoxification or hepatic support. However, detailed industrial applications remain underreported in publicly accessible literature.
Properties
CAS No. |
16011-05-5 |
|---|---|
Molecular Formula |
C12H23N3O7 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
(2S)-2-acetamidopentanedioic acid;(2S)-2,5-diaminopentanoic acid |
InChI |
InChI=1S/C7H11NO5.C5H12N2O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;6-3-1-2-4(7)5(8)9/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);4H,1-3,6-7H2,(H,8,9)/t5-;4-/m00/s1 |
InChI Key |
BCHLFZRKERUPPF-VDQHJUMDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of benzyl chloride: This method involves the reaction of benzyl chloride with water in the presence of a base such as sodium hydroxide.
Reduction of benzaldehyde: Benzaldehyde can be reduced to benzyl alcohol using reducing agents like sodium borohydride or catalytic hydrogenation.
Grignard reaction: Benzyl alcohol can be prepared by reacting phenylmagnesium bromide with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrially, benzyl alcohol is produced primarily through the hydrolysis of benzyl chloride. This method is preferred due to its cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol undergoes various chemical reactions, including:
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, such as benzyl acetate, in the presence of acid catalysts.
Substitution: Benzyl alcohol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid or hydrochloric acid.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Esterification: Benzyl acetate, benzyl benzoate.
Substitution: Benzyl chloride, benzyl bromide.
Scientific Research Applications
Benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for inks, paints, lacquers, and epoxy resin coatings. It is also used in the synthesis of various organic compounds.
Biology: Benzyl alcohol is used as a preservative in many injectable pharmaceutical formulations due to its antimicrobial properties.
Medicine: It is used as a local anesthetic and in the treatment of lice infestations.
Industry: Benzyl alcohol is used in the manufacture of perfumes, flavors, and as a dye solvent.
Mechanism of Action
Benzyl alcohol exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Local Anesthetic Action: It blocks the sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses, thereby providing a numbing effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate EINECS 240-143-8, two structurally and functionally related compounds are selected for comparison:
N-Acetyl-L-glutamic Acid (EINECS 205-482-5)
- CAS : 1188-37-0
- Molecular formula: C₇H₁₁NO₅
- Molecular weight : 189.17 g/mol
- Role : A key intermediate in the urea cycle, acetylated to regulate carbamoyl phosphate synthetase I activity .
L-Ornithine Hydrochloride (EINECS 206-838-3)
- CAS : 3184-13-2
- Molecular formula : C₅H₁₃N₂O₂Cl
- Molecular weight : 168.62 g/mol
- Role : Used clinically to treat hyperammonemia and hepatic encephalopathy by enhancing urea cycle efficiency .
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Research Findings
Synergistic Effects : The combination of N-acetyl-glutamic acid and ornithine in this compound may enhance ammonia clearance efficiency compared to individual components, as observed in analogous complexes like L-ornithine L-aspartate .
Stability : The complex form improves stability under physiological pH, reducing degradation rates compared to free ornithine .
Bioavailability: Preliminary studies on similar amino acid complexes suggest enhanced intestinal absorption due to modified solubility profiles .
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing the physicochemical properties of Einecs 240-143-8?
- Methodological Answer : Begin with a systematic literature review to identify established techniques (e.g., melting point determination, solubility tests, spectroscopic analysis). Use peer-reviewed databases to ensure reliability . For quantitative properties (e.g., density, refractive index), employ calibrated instruments and replicate measurements to minimize error. Report results with statistical confidence intervals and compare against existing data .
Q. How can researchers synthesize this compound with high purity, and what analytical techniques validate its identity?
- Methodological Answer : Follow protocols from reputable journals, ensuring stoichiometric precision and controlled reaction conditions (e.g., temperature, solvent purity). Validate synthesis success via HPLC for purity assessment and NMR/IR spectroscopy for structural confirmation. Cross-reference spectral data with published libraries . Document deviations from literature methods to aid reproducibility .
Q. What are the key spectroscopic signatures (e.g., NMR, IR) used to identify this compound?
- Methodological Answer : Compile reference spectra from authoritative databases (e.g., NIST Chemistry WebBook). For NMR, analyze chemical shifts and splitting patterns relative to functional groups. For IR, focus on characteristic absorption bands (e.g., carbonyl stretches). Use comparative analysis with synthesized samples and report anomalies in supplementary materials .
Advanced Research Questions
Q. How to design experiments to investigate the thermal stability of this compound under varying conditions?
- Methodological Answer : Apply a factorial design to test variables (e.g., temperature ramp rates, atmospheric composition). Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition. Replicate experiments to account for instrumental variability and employ ANOVA for statistical significance testing . Discuss discrepancies in thermal profiles relative to literature in the context of experimental parameters .
Q. What strategies resolve contradictions in reported solubility data of this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of existing data using the PICO framework (Population: solvent systems; Intervention: solubility measurement methods; Comparison: conflicting results; Outcome: standardized protocol). Control variables such as temperature, agitation, and solvent purity. Validate findings via blinded reproducibility studies and publish raw data for peer verification .
Q. How to optimize synthetic pathways for this compound to improve yield while minimizing byproducts?
- Methodological Answer : Employ response surface methodology (RSM) to model reaction parameters (e.g., catalyst concentration, reaction time). Use gas chromatography-mass spectrometry (GC-MS) to identify byproducts and adjust conditions iteratively. Compare optimized yields against theoretical limits and report environmental factors (e.g., solvent recovery) in supplementary materials .
Q. What advanced computational methods can predict the reactivity of this compound in novel chemical environments?
- Methodological Answer : Utilize density functional theory (DFT) simulations to model electronic structures and reaction pathways. Validate predictions with experimental kinetic studies (e.g., rate constant measurements). Address computational limitations (e.g., basis set selection) in the discussion section and propose areas for algorithmic improvement .
Methodological Frameworks for Data Analysis
Q. How to systematically analyze conflicting spectral data for this compound in interdisciplinary studies?
- Methodological Answer : Create a comparative table of reported spectral peaks and experimental conditions. Use statistical tools (e.g., cluster analysis) to identify outliers. Replicate ambiguous results under standardized conditions and publish raw datasets with metadata (e.g., instrument calibration logs) .
Q. What ethical and reproducibility standards should govern the publication of this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
